Ethyl 1-benzyl-4-hydroxypiperidine-4-carboxylate
Overview
Description
Ethyl 1-benzyl-4-hydroxypiperidine-4-carboxylate is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of a benzyl group and a hydroxyl group attached to the piperidine ring, along with an ethyl ester group.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with piperidine-4-carboxylic acid or its derivatives.
Benzyl Protection: The piperidine ring is benzyl-protected to prevent unwanted reactions at the nitrogen atom.
Hydroxylation: The benzyl-protected piperidine is then hydroxylated at the 4-position.
Esterification: Finally, the carboxylic acid group is esterified with ethanol to produce the ethyl ester derivative.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using similar steps as described above but optimized for higher yields and efficiency. The process may include the use of catalysts and specific reaction conditions to ensure the purity and quality of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically at the benzyl group, leading to the formation of benzaldehyde or benzoic acid.
Reduction: Reduction reactions can be performed on the compound, particularly targeting the ester group, resulting in the formation of the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide, potassium permanganate, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides and amines can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Benzaldehyde, Benzoic acid
Reduction: this compound alcohol
Substitution: Various substituted piperidines depending on the nucleophile used
Scientific Research Applications
Ethyl 1-benzyl-4-hydroxypiperidine-4-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand the interaction of piperidine derivatives with biological targets.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethyl 1-benzyl-4-hydroxypiperidine-4-carboxylate exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact mechanism would vary based on the biological system and the specific derivatives synthesized from this compound.
Comparison with Similar Compounds
Ethyl 1-benzyl-4-hydroxypiperidine-4-carboxylate is similar to other piperidine derivatives, but its unique combination of functional groups (benzyl, hydroxyl, and ethyl ester) sets it apart. Some similar compounds include:
Piperidine-4-carboxylic acid
Ethyl piperidine-4-carboxylate
1-Benzylpiperidine
4-Hydroxypiperidine
These compounds share the piperidine core but differ in their substituents, leading to variations in their chemical properties and applications.
Properties
IUPAC Name |
ethyl 1-benzyl-4-hydroxypiperidine-4-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-2-19-14(17)15(18)8-10-16(11-9-15)12-13-6-4-3-5-7-13/h3-7,18H,2,8-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQQMUKDYUGBROV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CC2=CC=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00297458 | |
Record name | ethyl 1-benzyl-4-hydroxypiperidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00297458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23781-00-2 | |
Record name | NSC116043 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116043 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 1-benzyl-4-hydroxypiperidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00297458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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